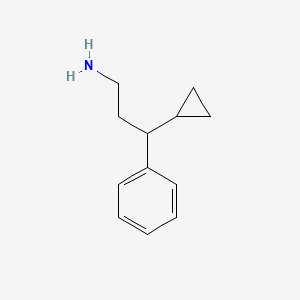

3-Cyclopropyl-3-phenylpropan-1-amine

Description

The compound features a cyclopropyl group attached to a propan-1-amine backbone, with a phenyl substituent at the 3-position. Such structural motifs are common in pharmaceutical intermediates, where stability and bioavailability are critical .

Properties

IUPAC Name |

3-cyclopropyl-3-phenylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-9-8-12(11-6-7-11)10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBBHONRMGNKFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-phenylpropan-1-amine typically involves the reaction of cyclopropylmethyl bromide with phenylpropan-1-amine under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Health and safety considerations are crucial during its industrial use to ensure worker safety and minimize environmental risks.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-phenylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Halogenated compounds, strong bases (e.g., sodium hydride, potassium tert-butoxide)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amine derivatives

Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

3-Cyclopropyl-3-phenylpropan-1-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. For example, it may interfere with quorum sensing in bacteria, thereby affecting bacterial communication and pathogenicity .

Comparison with Similar Compounds

Key Observations:

Structural Diversity: 3-Phenyl-N-(3-phenylpropyl)propan-1-amine () shares the phenyl-alkylamine motif but lacks the cyclopropyl group, resulting in higher molecular weight and lipophilicity .

Safety Profiles :

- Compounds with cyclopropyl groups (e.g., 1-Cyclopropylpyrrolidin-3-amine) require stringent safety protocols, including immediate medical consultation upon exposure .

- Fluorinated amines (e.g., ) demand specialized storage (-10°C) due to volatility or reactivity .

Synthesis and Applications: Synthesis of similar compounds often involves coupling reagents (e.g., HATU in ) or carbamate protections (), suggesting scalable routes for this compound .

Research Findings and Trends

- Metabolic Stability : Cyclopropyl-containing amines (e.g., ) resist oxidative metabolism, making them attractive for prolonged drug action .

- Fluorine Effects : Trifluoromethyl groups () enhance bioavailability and binding specificity via hydrophobic and electrostatic interactions .

- Safety Challenges : Aromatic amines () and bicyclic scaffolds () may pose toxicity risks, necessitating rigorous in vitro screening .

Biological Activity

3-Cyclopropyl-3-phenylpropan-1-amine, with the molecular formula CHN, is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, making the compound a candidate for therapeutic applications.

The mechanism by which this compound exerts its effects involves:

- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : It may bind to certain receptors, affecting cellular signaling processes. For instance, it has been suggested that it could interfere with bacterial quorum sensing, impacting communication among bacterial populations and thereby their pathogenicity.

Cytotoxicity and Anticancer Activity

Several studies have investigated the cytotoxic effects of compounds structurally related to this compound. For example, research on similar phenethylamine derivatives has shown significant cytotoxicity against human prostate cancer cells (PC-3), with IC values ranging from 8.2 to 32.1 µM . This suggests a potential for this compound in cancer therapy.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. Similar compounds in the phenylpropylamine class have demonstrated antimicrobial activity against various pathogens. The ability to inhibit bacterial communication could make this compound useful in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Phenylpropylamine | Structure | Moderate cytotoxicity |

| Cyclopropylamine | Structure | Limited biological activity |

| This compound | Structure | Potential anticancer and antimicrobial activity |

Study on Anticancer Activity

A notable study evaluated the effects of phenethylamines on prostate cancer cell lines. The results indicated that modifications to the amine structure could significantly enhance cytotoxicity, suggesting that derivatives like this compound may offer improved therapeutic profiles compared to their parent structures .

Study on Antimicrobial Effects

Research focusing on the antimicrobial properties of phenethylamines highlighted their potential in disrupting bacterial communication pathways. Compounds similar to this compound were shown to inhibit biofilm formation in various bacterial species, indicating a promising avenue for further exploration in infectious disease treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.